![molecular formula C16H14N4O5S B6482033 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(3-nitrophenyl)methoxy]-4H-pyran-4-one CAS No. 899951-96-3](/img/structure/B6482033.png)

2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(3-nitrophenyl)methoxy]-4H-pyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

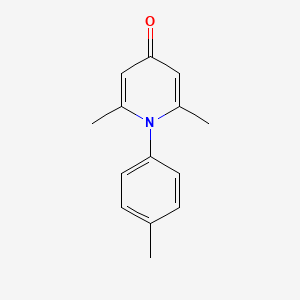

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,4-triazole ring is attached to a methyl group and a sulfanyl group, which is further attached to a methoxy-substituted phenyl group and a pyran-4-one ring.

Chemical Reactions Analysis

1,2,4-Triazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and cycloaddition reactions . The presence of the methoxy group on the phenyl ring could potentially make this compound more reactive towards electrophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar methoxy and sulfanyl groups could potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has demonstrated promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action and potential as a targeted therapy for specific cancer types .

Antioxidant Properties

Due to its unique chemical structure, this compound exhibits antioxidant activity. It scavenges free radicals, protecting cells from oxidative damage. Researchers are keen on understanding its role in preventing age-related diseases and oxidative stress-related conditions .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a potential candidate for anti-inflammatory drug development .

Enzyme Inhibition

The compound interacts with specific enzymes, including carbonic anhydrase and cholinesterase. Researchers investigate its inhibitory effects, which could lead to therapeutic applications in neurodegenerative diseases and metabolic disorders .

Antiviral Activity

Initial studies indicate that this compound exhibits antiviral properties. Researchers explore its efficacy against viral infections, including RNA viruses. Its mode of action and potential as an antiviral drug warrant further investigation .

Stabilizers in Polymers

Beyond its biological applications, this compound has been studied as a polymer stabilizer. Its presence enhances the mechanical properties and thermal stability of certain polymers, making it valuable in materials science .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-[(3-nitrophenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S/c1-19-10-17-18-16(19)26-9-13-6-14(21)15(8-24-13)25-7-11-3-2-4-12(5-11)20(22)23/h2-6,8,10H,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSNXZFASNDLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B6481977.png)

![2-chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide](/img/structure/B6481992.png)

![N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide](/img/structure/B6481998.png)

![3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B6482001.png)

![2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B6482008.png)

![N-(4-ethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482017.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482024.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one](/img/structure/B6482034.png)

![N-(3-chlorophenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482038.png)

![2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6482046.png)